1-[3-(azepan-1-yl)propyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-[3-(azepan-1-yl)propyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-17-7-9-19(10-8-17)25-16-18(15-20(25)26)23-21(27)22-11-6-14-24-12-4-2-3-5-13-24/h7-10,18H,2-6,11-16H2,1H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPYZXFFVLOSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(azepan-1-yl)propyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of growing interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound suggest various mechanisms of action, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C23H32ClN3O2S
- Molecular Weight : Approximately 405.06 g/mol
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H32ClN3O2S |
| Molecular Weight | 405.06 g/mol |
| LogP | 5.05 |
| Polar Surface Area | 16 Å |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the azepane ring and the urea moiety suggests that it may act as an enzyme inhibitor or receptor modulator.
Potential Targets
- Enzyme Inhibition : Similar compounds have shown activity against enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.
- Receptor Modulation : The compound's structural similarities to known receptor ligands indicate potential interactions with specific receptors involved in metabolic regulation.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of piperidine and urea have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been explored through in vitro studies. Inhibitory activity against urease was noted, with IC50 values in the low micromolar range, suggesting a promising therapeutic application in managing conditions like urinary tract infections .
Case Studies and Research Findings
-
Study on Piperazine Ureas :
A study highlighted the discovery of a piperazine urea derivative that acted as a selective agonist for melanocortin receptors, showcasing the therapeutic potential of urea-based compounds in metabolic disorders . -
Synthesis and Evaluation :
Research involving synthesized derivatives demonstrated significant AChE inhibition and antibacterial activity, reinforcing the importance of structural modifications in enhancing biological efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea-Based Kinase Inhibitors
Compound A : 1-[3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-[3-(morpholin-4-yl)propyl]urea ()
- Structural Differences: Core Heterocycle: Pyrazole (5-membered, aromatic) vs. pyrrolidinone (5-membered, non-aromatic with a ketone). Substituents: tert-butyl (highly hydrophobic) vs. azepane-propyl (moderate hydrophobicity with amine functionality). Ring Size: Morpholine (6-membered) vs. azepane (7-membered). Larger rings like azepane may increase conformational flexibility and binding pocket compatibility.
- Pharmacological Implications : Compound A targets the CDK8/CYCC complex, suggesting the target compound may also exhibit kinase inhibition. The tert-butyl group in Compound A likely improves selectivity via steric hindrance, whereas the azepane-propyl group could favor interactions with deeper hydrophobic pockets .
Pyrrolidinone-Containing Ureas
Compound B : 1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea ()
- Structural Differences: Aryl Substituents: 4-Methylphenyl (electron-donating) vs. 4-acetylphenyl (electron-withdrawing). The acetyl group in Compound B may reduce electron density on the phenyl ring, altering reactivity or target affinity. Side Chains: Methoxyphenyl (polar, hydrogen-bond acceptor) vs. azepane-propyl (basic, hydrogen-bond donor/acceptor).
- Physicochemical Properties :
Chalcone Derivatives ()
While chalcones (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) lack a urea backbone, their structural metrics provide indirect insights:
- Dihedral Angles: Chalcone aryl rings exhibit dihedral angles of 7.14°–56.26°, influencing conjugation and planarity. The target compound’s 4-methylphenyl-pyrrolidinone system may adopt similar torsional flexibility, affecting binding geometry .
Research Findings and Implications
- Kinase Inhibition: The urea moiety in all compounds suggests a shared mechanism as kinase inhibitors. The target compound’s pyrrolidinone ketone may improve binding affinity over pyrazole-based analogs .
- Biological Selectivity : The 4-methylphenyl group balances hydrophobicity and steric effects, whereas bulky tert-butyl (Compound A) or polar acetyl (Compound B) groups may restrict target range.
Preparation Methods
Synthesis of 3-(Azepan-1-yl)propylamine
The azepane-propylamine intermediate is prepared via nucleophilic substitution. Azepane reacts with 3-chloropropylamine hydrochloride in the presence of a base such as potassium carbonate, yielding 3-(azepan-1-yl)propylamine. Alternative routes employ reductive amination using azepane and aldehyde derivatives, though yields are highly solvent-dependent.
Preparation of 1-(4-Methylphenyl)-5-Oxopyrrolidin-3-yl Isocyanate
The pyrrolidinone-isocyanate intermediate is synthesized from 1-(4-methylphenyl)-5-oxopyrrolidin-3-amine using bis(trichloromethyl)carbonate (BTC) in anhydrous dichloromethane. This method, adapted from sorafenib derivative syntheses, achieves >85% conversion at 0–5°C. The reaction mechanism involves sequential phosgene substitution, necessitating strict moisture control.
Urea Bond Formation
Coupling the azepane-propylamine with the pyrrolidinone-isocyanate is performed in dichloromethane or tetrahydrofuran (THF) at room temperature. Patent data indicate that THF enhances reaction homogeneity, achieving 78–92% yields depending on stoichiometry. Excess isocyanate (1.2 equiv.) mitigates side reactions, while triethylamine (0.5 equiv.) acts as a proton scavenger.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
-
Dichloromethane : Facilitates rapid isocyanate coupling but requires low temperatures (−10°C) to suppress dimerization.
-
THF : Enables room-temperature reactions but necessitates anhydrous conditions to prevent hydrolysis.
-
Ethanol/Water Mixtures : Explored for greener synthesis, though yields drop to 45–60% due to competing hydrolysis.
Catalytic Hydrogenation in Intermediate Steps
Nitro-group reduction in precursor molecules employs Pd/C (5 wt%) under 30 psi H₂, achieving >95% conversion in methanol. Alternative catalysts like Raney nickel show comparable efficacy but introduce metal contamination risks.
Purification Challenges
Chromatographic purification on silica gel (ethyl acetate/hexane, 3:7) effectively isolates the final urea product. However, residual solvents in the crystalline product necessitate recrystallization from ethanol/water (9:1).
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time at 12.3 minutes.
Industrial-Scale Synthesis Considerations
Continuous Flow Reactors
Patent applications highlight tubular reactors for isocyanate formation, reducing phosgene exposure risks. Residence times of 8–10 minutes at 50°C achieve 90% conversion, outperforming batch processes.
Waste Management
BTC-derived byproducts (e.g., HCl) are neutralized with aqueous NaHCO₃, generating CO₂ and NaCl. Solvent recovery systems reclaim >85% dichloromethane, aligning with green chemistry principles.
Comparative Analysis of Synthetic Methodologies
| Parameter | Laboratory-Scale (Batch) | Industrial-Scale (Flow) |
|---|---|---|
| Reaction Time | 6–8 hours | 10 minutes |
| Yield | 75–85% | 88–92% |
| Solvent Consumption | 15 L/kg product | 8 L/kg product |
| Purity | 95–98% | 98–99% |
Q & A
Q. What are the key structural features of this compound that influence its reactivity and biological activity?
The compound’s structure combines a urea core, an azepane (7-membered amine ring), and a 5-oxopyrrolidin-3-yl group substituted with a 4-methylphenyl moiety. Key features include:
- Urea linkage : Facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors) .
- Azepane ring : Enhances lipophilicity, potentially improving membrane permeability and pharmacokinetics .
- 5-Oxopyrrolidin-3-yl group : The ketone oxygen may participate in polar interactions, while the methylphenyl substituent introduces steric and electronic effects that modulate target binding .
Q. What synthetic routes are commonly employed for synthesizing this compound?
Synthesis typically involves multi-step organic reactions:
Formation of the pyrrolidinone intermediate : Cyclization of a substituted γ-aminobutyric acid derivative under acidic or oxidative conditions .
Introduction of the azepane-propyl chain : Alkylation or nucleophilic substitution using 3-(azepan-1-yl)propyl halides or tosylates .
Urea coupling : Reaction of the pyrrolidinone intermediate with an isocyanate derivative (e.g., 3-(azepan-1-yl)propyl isocyanate) under anhydrous conditions .
Purification : Recrystallization or column chromatography to achieve >95% purity (critical for reproducible biological assays) .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., distinguishing between urea NH protons and azepane CH₂ groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₄H₃₄N₄O₂) .
- X-ray Crystallography : Resolves 3D conformation using software like SHELXL, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from:
- Substituent effects : Minor structural variations (e.g., methyl vs. methoxy groups) alter target binding. For example, a 4-methylphenyl group (as in this compound) may enhance selectivity for kinase targets compared to bulkier substituents .
- Assay conditions : Differences in cell lines, buffer pH, or solvent (DMSO concentration) can skew results. Standardize protocols using controls like known enzyme inhibitors .
- Solution-phase vs. crystallographic data : Use molecular dynamics simulations to reconcile discrepancies between in-solution flexibility and rigid crystal structures .
Q. What experimental strategies are recommended for elucidating its mechanism of action?
- Kinetic binding assays : Measure inhibition constants (Kᵢ) for candidate targets (e.g., kinases or GPCRs) using fluorescence polarization or surface plasmon resonance .
- Proteomic profiling : Employ affinity chromatography with immobilized compound to identify interacting proteins in cell lysates .
- In silico docking : Use Schrödinger Suite or AutoDock to predict binding modes, validated by mutagenesis studies (e.g., alanine scanning of key residues) .
Q. How does the compound’s stereochemistry impact its biological activity?
- The pyrrolidin-3-yl group introduces a chiral center. Enantiomers may exhibit divergent activities:
- R-configuration : Enhanced binding to hydrophobic pockets (e.g., observed in related PARP inhibitors) .
- S-configuration : Improved solubility due to polar group orientation .
- Resolution via chiral HPLC or asymmetric synthesis is critical for preclinical studies .
Q. What strategies mitigate instability of the urea linkage under physiological conditions?
- Prodrug design : Replace urea with a carbamate or thiourea group, which hydrolyzes in vivo to release the active compound .
- Formulation optimization : Use cyclodextrin-based delivery systems to protect the urea moiety from enzymatic degradation .
Methodological Recommendations
- Crystallography : Use SHELXL for refinement and PLATON for validation to ensure structural accuracy .
- SAR Studies : Systematically vary substituents on the pyrrolidinone and azepane groups to map pharmacophore requirements .
- In Vivo Testing : Prioritize compounds with >90% plasma stability in preliminary microsomal assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
